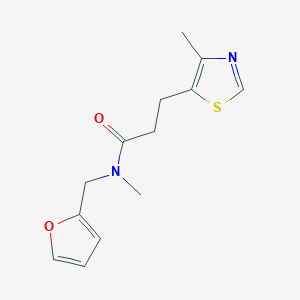

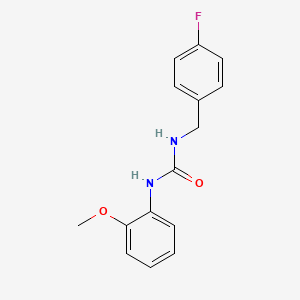

![molecular formula C20H32N2O4S B5221151 N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5221151.png)

N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, as they are present in more than twenty classes of pharmaceuticals and various alkaloids . The compound can be used to synthesize a variety of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications, ranging from central nervous system agents to cardiovascular drugs.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active molecules . N-butyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide could potentially be involved in the development of new therapeutic agents. Its structure could be manipulated to create compounds with activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Suzuki–Miyaura Cross-Coupling

This compound may serve as a precursor in the Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The boron reagents derived from such compounds can be used to form carbon-carbon bonds under mild and functionally tolerant conditions.

Benzylic Functionalization

The benzylic position in the compound’s structure is amenable to various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . This makes it a valuable substrate for chemical synthesis, allowing for the introduction of different functional groups that can lead to a wide range of applications.

Biological Activity of Piperidine Derivatives

Piperidine derivatives exhibit a broad spectrum of biological activities . They are used in the design of drugs due to their interaction with biological targets. The compound could be used to synthesize derivatives with potential antibacterial, antifungal, or antiviral properties.

Catalytic Protodeboronation

In catalytic protodeboronation, the compound could be used to form boron ate complexes, which are intermediates in various synthetic transformations . This process is important for the synthesis of natural products and pharmaceuticals, where selective deprotection of boronic esters is required.

Propiedades

IUPAC Name |

N-butyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4S/c1-5-6-11-21-20(23)16-9-12-22(13-10-16)27(24,25)19-14-17(15(2)3)7-8-18(19)26-4/h7-8,14-16H,5-6,9-13H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTSIWPZXZFVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

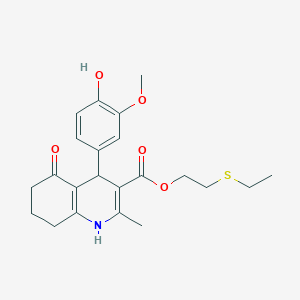

![11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5221077.png)

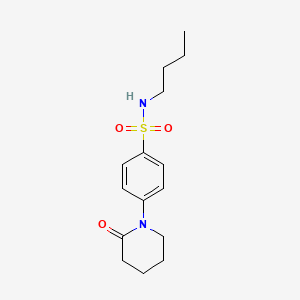

![ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5221107.png)

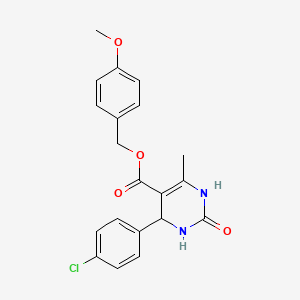

![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B5221160.png)

![4-(2-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5221163.png)

![2-(4-fluorophenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B5221176.png)